3-(3-Butynyl)-5-methoxy-1-phenylpyrazole-4-carbaldehyde
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Overview
Description
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a but-3-ynyl group, a methoxy group, and a phenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the initial formation of the pyrazole ring through the cyclization of hydrazines with 1,3-diketones. The but-3-ynyl group can be introduced via a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst . The methoxy group is usually introduced through methylation reactions using reagents like methyl iodide or dimethyl sulfate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde undergoes various types of chemical reactions, including:
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
Reduction: 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-methanol.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition . Additionally, the pyrazole ring can interact with receptor sites, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carboxylic acid.
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-methanol.
- 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-nitrile .
Uniqueness
The uniqueness of 3-(but-3-ynyl)-5-methoxy-1-phenyl-1H-pyrazole-4-carbaldehyde lies in its combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the but-3-ynyl group allows for unique interactions with molecular targets, while the methoxy and aldehyde groups provide additional sites for chemical modification and functionalization .
Properties
CAS No. |
226070-80-0 |
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Molecular Formula |
C15H14N2O2 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
3-but-3-ynyl-5-methoxy-1-phenylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C15H14N2O2/c1-3-4-10-14-13(11-18)15(19-2)17(16-14)12-8-6-5-7-9-12/h1,5-9,11H,4,10H2,2H3 |
InChI Key |
AMCZJKYDEVZRSM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NN1C2=CC=CC=C2)CCC#C)C=O |
Origin of Product |
United States |
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